molecular formula C19H27F3N4O B2556271 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide CAS No. 1775385-49-3

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide

Cat. No.: B2556271
CAS No.: 1775385-49-3
M. Wt: 384.447
InChI Key: HYBJOTAYSQGYDG-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a methyl and trifluoromethyl group at positions 2 and 6, respectively. The piperidine ring at position 4 is functionalized with a carboxamide group linked to a 4-methylcyclohexyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylcyclohexyl substituent may influence steric interactions and solubility .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4O/c1-12-3-5-15(6-4-12)25-18(27)14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-13(2)24-17/h11-12,14-15H,3-10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBJOTAYSQGYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is carried out at room temperature for 2-3 hours, followed by recrystallization from ethanol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide can be contextualized by comparing it to analogous pyrimidine-piperidine hybrids (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine-Piperidine Derivatives

Compound Name Pyrimidine Substituents Piperidine Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methyl, 6-trifluoromethyl 4-methylcyclohexyl C₁₉H₂₆F₃N₅O 397.44 High lipophilicity (CF₃), steric bulk (methylcyclohexyl)
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 6-(4-ethylphenoxy) 4-fluorobenzyl C₂₅H₂₇FN₄O₂ 458.51 Enhanced π-π stacking (aromatic phenoxy), polar fluorine atom
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide 2-methyl, 6-trifluoromethyl Tetrahydrofuran-2-ylmethyl C₁₇H₂₃F₃N₄O₂ 372.40 Improved solubility (tetrahydrofuran group), reduced steric hindrance
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide 2-amino, 6-chloro Methyl C₁₁H₁₆ClN₅O 269.73 Hydrogen-bonding potential (NH₂), electrophilic chlorine for reactivity

Key Findings:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and its tetrahydrofuran analog confers metabolic resistance to oxidative degradation compared to chlorine or amino groups in other analogs .

Electronic and Steric Properties: Fluorine-containing analogs (e.g., 4-fluorobenzyl in ) exhibit stronger dipole interactions and enhanced binding to hydrophobic pockets compared to non-fluorinated groups. The tetrahydrofuran-2-ylmethyl group in balances lipophilicity and solubility, making it more suitable for oral bioavailability than the target compound’s methylcyclohexyl group.

Synthetic Feasibility: Compounds with simpler substituents (e.g., methyl or chlorine ) are synthetically less challenging than those requiring multi-step functionalization (e.g., trifluoromethyl or ethylphenoxy groups ).

Research Implications and Limitations

  • The 4-methylcyclohexyl group’s impact on pharmacokinetics (e.g., CYP450 interactions) remains unstudied.

Further investigations should prioritize in vitro assays (e.g., kinase inhibition profiling) and solubility studies to validate hypotheses derived from structural comparisons.

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